

diethylene glycol distearate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol distearate*

Cat. No.: *B093244*

[Get Quote](#)

An In-Depth Technical Guide to Diethylene Glycol Distearate

This technical guide provides a comprehensive overview of **diethylene glycol distearate**, including its chemical identifiers, physicochemical properties, a representative synthesis protocol, and an analytical method for purity assessment. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers

Diethylene glycol distearate is a diester formed from the reaction of two molecules of stearic acid with one molecule of diethylene glycol. Its unambiguous identification is crucial for scientific and regulatory purposes. The following table summarizes its key chemical identifiers.

Identifier Type	Value	Citation
CAS Number	109-30-8	[1] [2]
Molecular Formula	C40H78O5	[1] [2] [3]
IUPAC Name	2-(2-octadecanoyloxyethoxy)ethyl octadecanoate	[3] [4]
EINECS Number	203-663-6	[2] [5]
PubChem CID	61026	[3] [4]
SMILES	CCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC	[3] [4]
InChI	InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3	[1] [3]
InChIKey	YKDMBTQVKVEMSA-UHFFFAOYSA-N	[1] [3]
Synonyms	Diglycol distearate, PEG-2 Distearate, Oxydiethylene distearate	[2]

Physicochemical Properties

The physical and chemical properties of **diethylene glycol distearate** are critical for its application in various formulations. The data below has been compiled from various sources.

Property	Value	Citation
Molecular Weight	639.04 g/mol	[1] [2] [4]
Appearance	White to cream-colored waxy solid	[6]
Melting Point	54-55 °C	[2] [7]
Boiling Point	666.37 °C at 760 mmHg	[2]
Density	0.91 g/cm ³	[2] [7]
Flash Point	262.1 °C	[2] [7]
Saponification Value	150 - 170 mg KOH/g	[3]
Acid Value	Not more than 4.0 mg KOH/g	[3]
Iodine Value	Not more than 3.0 g I ₂ /100g	[3]
Solubility	Insoluble in water; soluble in organic solvents.	[6]

Experimental Protocols

Synthesis of Diethylene Glycol Distearate via Esterification

The following is a representative protocol for the synthesis of **diethylene glycol distearate**, based on the direct esterification of stearic acid and diethylene glycol. This process is widely used in chemical manufacturing.

Materials:

- Stearic Acid
- Diethylene Glycol
- p-Toluenesulfonic acid (catalyst)
- Toluene (for azeotropic removal of water)

- Sodium Hydroxide solution (for neutralization)
- Activated Carbon (for decolorization)
- Diatomaceous earth or similar filter aid

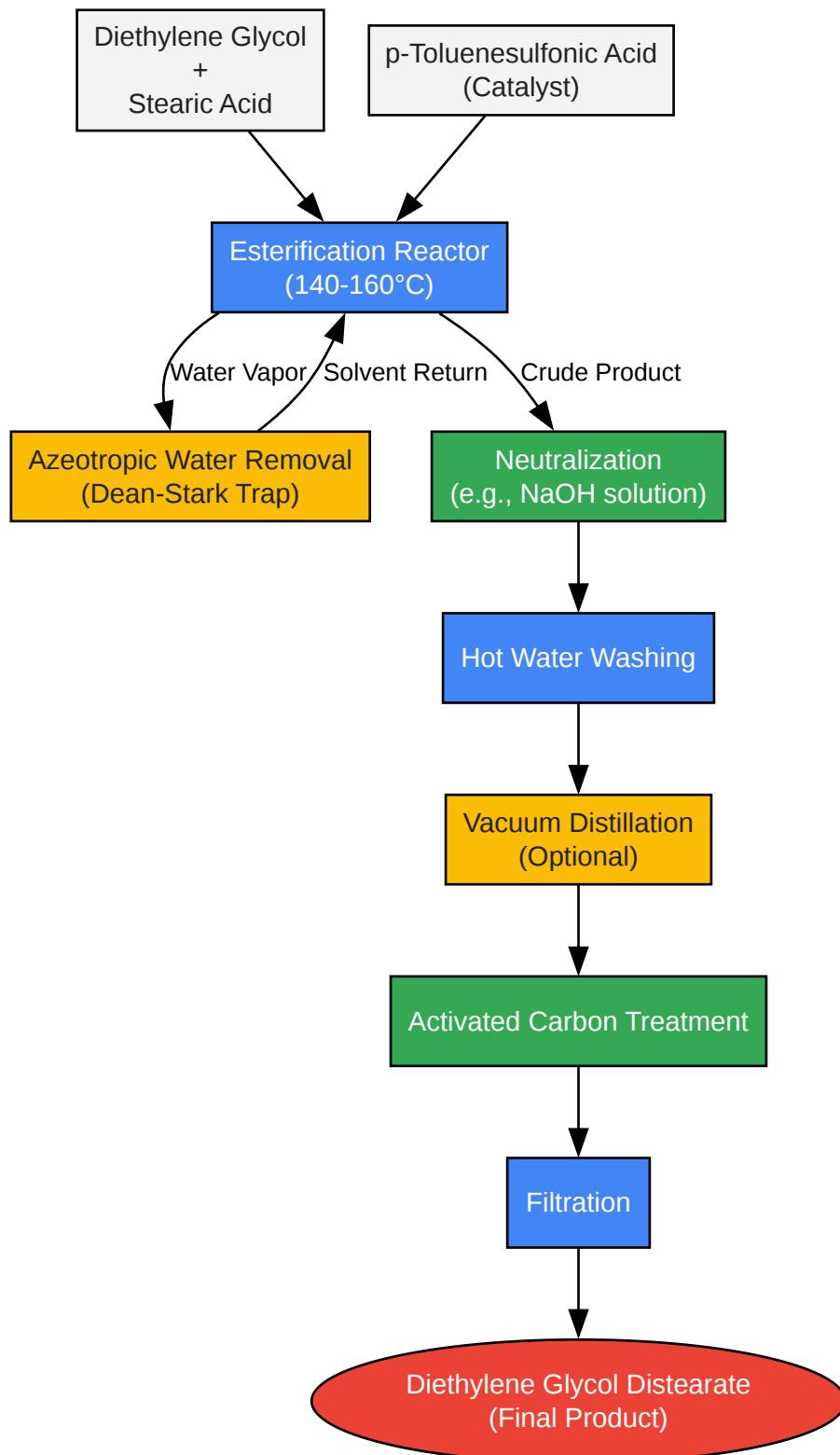
Procedure:

- Reactant Charging: In a glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge stearic acid and diethylene glycol. A slight excess of stearic acid may be used to drive the reaction towards the diester.
- Catalyst Addition: Add the p-toluenesulfonic acid catalyst (typically 0.1-0.5% by weight of the reactants) and a suitable amount of toluene to the reactor.
- Esterification Reaction: Heat the mixture under agitation. The reaction temperature is typically maintained at 140-160°C. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a predetermined level.
- Neutralization: After the reaction is complete, cool the mixture. The acidic catalyst is neutralized by adding a stoichiometric amount of an alkaline solution, such as sodium hydroxide.
- Purification: The crude product is then purified. This may involve washing with hot water to remove any remaining catalyst and salts. For a higher purity product, vacuum distillation can be employed to remove unreacted starting materials and byproducts.
- Decolorization and Filtration: The product can be decolorized by treating it with activated carbon at an elevated temperature, followed by filtration through a bed of a filter aid like diatomaceous earth to remove the carbon particles.
- Final Product: The molten product is then cooled and solidified to yield **diethylene glycol distearate** as a waxy solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The following HPLC method can be used to determine the content of **diethylene glycol distearate**, as well as the presence of monoesters and free diethylene glycol.

Chromatographic Conditions:


- Column: A suitable Gel Permeation Chromatography (GPC) column (e.g., polystyrene-divinylbenzene copolymer, 7 µm particle size, 300 x 7.5 mm).
- Mobile Phase: Tetrahydrofuran.
- Flow Rate: 1.0 mL/min.
- Detector: Refractive Index (RI) detector.
- Injection Volume: 40 µL.

Procedure:

- Standard Preparation: Prepare a series of standard solutions of diethylene glycol in tetrahydrofuran at known concentrations (e.g., 0.5, 1.0, 2.0, and 4.0 mg/mL).
- Sample Preparation: Accurately weigh about 200 mg of the **diethylene glycol distearate** sample, dissolve it in, and dilute with tetrahydrofuran to a final volume of 5 mL.
- Analysis: Inject the standard and sample solutions into the chromatograph. The typical elution order is diester, monoester, and then free diethylene glycol.
- Quantification: Create a calibration curve by plotting the peak responses of the diethylene glycol standards against their concentrations. Use this curve to determine the concentration of free diethylene glycol in the sample. The percentage of monoesters and diesters can be calculated from their respective peak areas relative to the total peak area of all components.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **diethylene glycol distearate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **diethylene glycol distearate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Glycol Distearate - Descrizione [tiiips.com]
- 3. Diethylene Glycol Stearates [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. [PDF] Solvent-free esterification of stearic acid and ethylene glycol with heterogeneous catalysis in a stirred batch microwave reactor | Semantic Scholar [semanticscholar.org]
- 6. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [diethylene glycol distearate CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093244#diethylene-glycol-distearate-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com